1,3-Thiazole-4-carbonyl chloride

Catalog No.
S734884
CAS No.
3745-79-7
M.F
C4H2ClNOS
M. Wt
147.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Thiazole-4-carbonyl chloride

CAS Number

3745-79-7

Product Name

1,3-Thiazole-4-carbonyl chloride

IUPAC Name

1,3-thiazole-4-carbonyl chloride

Molecular Formula

C4H2ClNOS

Molecular Weight

147.58 g/mol

InChI

InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H

InChI Key

FTECMELMYALUQZ-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)C(=O)Cl

Canonical SMILES

C1=C(N=CS1)C(=O)Cl

1,3-Thiazole-4-carbonyl chloride is an organic compound characterized by the molecular formula C₄H₂ClNOS. It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is a reactive acyl chloride, known for its role in various

As with most acid chlorides, 1,3-thiazole-4-carbonyl chloride is expected to be corrosive and irritating to skin, eyes, and respiratory system. It likely reacts readily with water, releasing hydrochloric acid (HCl) fumes. Specific data on its toxicity or flammability is not available.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when handling 1,3-thiazole-4-carbonyl chloride.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of according to local regulations.

  • Acylation Reactions: It can react with amines to form thiazole amides, which are valuable intermediates in organic synthesis.
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 1,3-thiazole-4-carboxylic acid, releasing hydrochloric acid as a byproduct .

Research indicates that 1,3-thiazole-4-carbonyl chloride exhibits notable biological activity. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, derivatives of this compound have shown promise in pharmacological applications, including anti-inflammatory and anticancer activities. The thiazole moiety is often associated with various biological effects due to its ability to interact with biological targets .

Several methods have been developed for synthesizing 1,3-thiazole-4-carbonyl chloride:

  • From Thiazole Derivatives: One common approach involves the reaction of thiazole derivatives with phosphorus pentachloride or thionyl chloride to introduce the carbonyl chloride functionality.
  • Direct Chlorination: Another method includes chlorination of 1,3-thiazole-4-carboxylic acid using reagents such as oxalyl chloride or phosphorus oxychloride .

These methods allow for the efficient production of 1,3-thiazole-4-carbonyl chloride in laboratory settings.

1,3-Thiazole-4-carbonyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Proteomics Research: The compound is utilized in proteomics for labeling and modifying proteins .
  • Material Science: Its derivatives are explored for use in developing new materials with specific properties.

Studies focusing on the interactions of 1,3-thiazole-4-carbonyl chloride with biological molecules have revealed insights into its reactivity and potential therapeutic uses. For example:

  • Protein Binding Studies: Research has shown that this compound can effectively bind to certain proteins, influencing their function and stability.
  • Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease pathways, indicating potential as drug candidates .

Several compounds share structural similarities with 1,3-thiazole-4-carbonyl chloride. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
1,3-Thiazole-4-carboxylic acidC₄H₃NOSContains a carboxylic acid group instead of a chloride.
2-Amino-1,3-thiazoleC₄H₄N₂SContains an amino group; used in pharmaceuticals.
5-MethylthiazoleC₅H₆N₂SMethyl substitution at position 5; involved in flavor chemistry.

1,3-Thiazole-4-carbonyl chloride is unique due to its acyl chloride functionality that enhances its reactivity compared to these similar compounds. Its ability to participate in acylation reactions makes it particularly valuable in synthetic organic chemistry .

Classical Synthesis Routes from Thiazolecarboxylic Acid Precursors

The most established synthetic approach for 1,3-thiazole-4-carbonyl chloride involves the chlorination of thiazole-4-carboxylic acid using various chlorinating agents [1]. The classical methodology employs thionyl chloride as the primary reagent, where thiazole-4-carboxylic acid is treated with excess thionyl chloride under reflux conditions [1]. This reaction proceeds through a well-characterized mechanism involving the formation of a chlorosulfite ester intermediate followed by nucleophilic attack of chloride ion on the carbonyl carbon [2].

A typical synthetic procedure involves heating a mixture of thiazole-4-carboxylic acid (30.0 grams, 232 millimoles) with thionyl chloride (200 milliliters) at reflux for 2 hours [1]. The resulting solution is subsequently evaporated and the residue dried to afford a yellow solid with a yield of 99 percent [1]. Nuclear magnetic resonance analysis reveals characteristic signals at δ 8.91 (doublet, 1H, J = 2 Hz) and 8.49 (doublet, 1H, J = 2 Hz) in deuterated chloroform [1].

Alternative chlorinating agents have been investigated for this transformation, including phosphorus pentachloride and phosphorus trichloride . The reaction with phosphorus pentachloride typically requires more vigorous conditions and may lead to side reactions involving chlorination of the thiazole ring itself [5]. Studies have demonstrated that thionyl chloride remains the preferred reagent due to its selectivity and the gaseous nature of its byproducts, sulfur dioxide and hydrogen chloride, which facilitate product isolation [2].

Chlorinating AgentReaction ConditionsYield (%)Reaction TimeByproducts
Thionyl chlorideReflux, 2 hours992 hoursSO₂, HCl
Phosphorus pentachloride80°C, 4 hours854 hoursPOCl₃, HCl
Phosphorus trichloride100°C, 6 hours786 hoursH₃PO₃, HCl

The mechanistic pathway for thionyl chloride activation involves initial nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur center, forming a chlorosulfite ester intermediate [6]. This intermediate undergoes subsequent attack by chloride ion at the carbonyl carbon, leading to formation of the acid chloride while eliminating sulfur dioxide and hydrogen chloride [6]. The irreversible nature of this reaction, driven by the evolution of gaseous byproducts, ensures complete conversion of the starting material [2].

Novel Catalytic Approaches in Acyl Chloride Formation

Recent advances in synthetic methodology have introduced several innovative catalytic approaches for acyl chloride formation that extend beyond traditional chlorinating agents [7] [8]. Palladium-catalyzed carbonylation reactions have emerged as a promising alternative route, particularly for aromatic acid chlorides [9]. These methodologies utilize aryl halides as starting materials and incorporate carbon monoxide through transition metal catalysis to form the desired acid chloride products [7].

The palladium-catalyzed approach employs sterically hindered phosphine ligands such as tri-tert-butylphosphine in combination with carbon monoxide to facilitate reductive elimination from palladium acyl-chloride complexes [9]. This methodology operates under exceptionally mild conditions, including ambient temperature and pressure, while demonstrating compatibility with a range of functional groups [9]. The mechanistic pathway involves oxidative addition of the aryl halide to palladium(0), followed by carbon monoxide insertion and subsequent reductive elimination to afford the acid chloride product [9].

Photoredox catalysis has also been developed as a novel approach for acyl chloride chemistry, utilizing visible light activation to enable cross-coupling reactions with various nucleophiles [8] [10]. These methodologies employ iridium-based photocatalysts in combination with nickel co-catalysts to achieve dual catalytic cycles that proceed through single-electron transfer pathways [8]. The photoredox approach demonstrates particular utility in forming carbon-carbon bonds between acyl chlorides and alkylboron reagents under mild reaction conditions [8].

Catalytic MethodCatalyst SystemReaction ConditionsSubstrate ScopeAdvantages
Palladium carbonylationPd(0)/P(tBu)₃Ambient temp/pressureAryl iodidesMild conditions
Photoredox/Nickel dualIr photocatalyst/NiVisible light, RTDiverse electrophilesFunctional group tolerance
Enzymatic activationAminoacyl-tRNA synthetasePhysiological conditionsAmino acid derivativesBiocompatible

Enzymatic approaches to acyl chloride formation represent an emerging area of research, particularly for amino acid-derived substrates [11]. These biocatalytic methodologies utilize aminoacyl-tRNA synthetases to activate carboxylic acids through formation of adenosine monophosphate esters, which subsequently react with nucleophiles to form amide bonds [11]. While not directly applicable to thiazole-4-carbonyl chloride synthesis, these enzymatic approaches demonstrate the potential for developing biocatalytic routes to heterocyclic acid chlorides [11].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 1,3-thiazole-4-carbonyl chloride presents several significant challenges related to process safety, environmental impact, and economic viability [12] [13]. The global acid chlorides market, valued at 2.99 billion dollars in 2021 and projected to reach 4.58 billion dollars by 2030, reflects the commercial importance of developing efficient large-scale synthetic processes [12].

Safety considerations represent a primary concern in industrial acid chloride production due to the highly reactive nature of both starting materials and products [14]. Large-scale thionyl chloride reactions require specialized equipment capable of handling corrosive reagents and managing the evolution of toxic gases [14]. Industrial facilities typically employ continuous scrubbing systems to neutralize hydrogen chloride and sulfur dioxide emissions, while maintaining strict temperature control to prevent thermal decomposition [14].

Process intensification strategies have been developed to address many of these challenges through implementation of continuous flow chemistry [15]. Continuous flow processes for acid chloride production enable precise control of reaction parameters, improved heat transfer, and enhanced safety through reduced inventory of hazardous materials [15]. These systems typically involve continuous mixing of chlorine-donating compounds with carboxylic acid substrates in tubular reactors equipped with appropriate temperature and pressure controls [15].

ChallengeIndustrial SolutionImplementationBenefits
Safety hazardsContinuous flow systemsReduced inventoryMinimized exposure risk
Waste managementGas scrubbing systemsHCl/SO₂ neutralizationEnvironmental compliance
Heat managementEnhanced heat exchangersImproved temperature controlProcess stability
Product isolationDistillation optimizationSolvent recoveryCost reduction

Heat management represents another critical aspect of industrial-scale production, as the exothermic nature of acid chloride formation can lead to thermal runaway if not properly controlled [16]. Industrial reactors incorporate advanced heat exchange systems with multiple temperature monitoring points to ensure safe operation [16]. Process analytical technology tools, including in-situ infrared spectroscopy and mass spectrometry, enable real-time monitoring of reaction progress and early detection of potential safety issues [17].

Environmental considerations have driven the development of more sustainable production processes, including solvent-free methodologies and improved waste management systems [18]. Solvent-free synthesis approaches eliminate the need for organic solvents while potentially improving reaction efficiency and reducing environmental impact [18]. These methodologies typically involve direct reaction between solid carboxylic acid substrates and chlorinating agents under carefully controlled conditions [18].

The implementation of green chemistry principles in industrial acid chloride production has led to the development of alternative chlorinating agents with reduced environmental impact [19]. Commercial-scale production increasingly utilizes phosgene-based processes due to their efficiency and atom economy, although these require specialized safety protocols due to phosgene toxicity [13]. Twin Lake Chemical, a major industrial producer, operates dedicated phosgene production facilities that supply approximately two million pounds of acid chlorides annually [13].

The acylation behavior of 1,3-thiazole-4-carbonyl chloride demonstrates distinctive kinetic characteristics influenced by the electronic properties of the thiazole heterocycle [2]. Studies have revealed that thionyl chloride remains the preferred reagent for the conversion of thiazole-4-carboxylic acid to its corresponding acid chloride, achieving yields of 99% under reflux conditions for 2 hours [2]. The mechanistic pathway involves initial nucleophilic attack by the carbonyl oxygen on the electrophilic sulfur center of thionyl chloride, forming a chlorosulfite ester intermediate . This intermediate subsequently undergoes chloride ion attack at the carbonyl carbon, leading to acid chloride formation while eliminating sulfur dioxide and hydrogen chloride .
The stereoelectronic effects governing the reactivity of 1,3-thiazole-4-carbonyl chloride are fundamentally rooted in the electronic structure of the thiazole ring system [3] [4]. Thiazoles exhibit greater π-electron delocalization compared to corresponding oxazoles, contributing to enhanced aromaticity evidenced by characteristic proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million [4]. The calculated π-electron density distribution identifies the carbon-5 position as the primary site for electrophilic substitution, while the carbon-2 position serves as the preferred site for nucleophilic attack [4].

Nuclear magnetic resonance analysis of 1,3-thiazole-4-carbonyl chloride reveals characteristic signals at δ 8.91 (doublet, 1H, J = 2 Hz) and δ 8.49 (doublet, 1H, J = 2 Hz) in deuterated chloroform, corresponding to the H-2 and H-5 protons respectively [2]. These chemical shift values reflect the electron-withdrawing influence of the carbonyl chloride substituent at the 4-position, which modulates the electronic environment of the adjacent ring positions.

The stereoelectronic preferences in thiazole systems follow established principles wherein optimal orbital overlap occurs under antiperiplanar geometries [5] [6]. The thiazole nitrogen can function in dual roles depending on substituent effects: as an electron sink when bearing electron-accepting groups, or as an electron source when substituted with electron-donating moieties [3]. In the case of 1,3-thiazole-4-carbonyl chloride, the carbonyl chloride group at the 4-position creates significant electronic perturbation throughout the ring system.

Nucleophilic Substitution Patterns at Carbonyl Center

The nucleophilic substitution reactions at the carbonyl center of 1,3-thiazole-4-carbonyl chloride proceed through characteristic acyl substitution mechanisms [7] [8] [9]. The electrophilicity of the carbonyl carbon is significantly enhanced by the combined electron-withdrawing effects of the chlorine atom and the thiazole ring system [8]. This activation renders the compound highly reactive toward diverse nucleophiles, including amines, alcohols, and thiols [10].
The reactivity pattern follows the established order for acyl chlorides, where the electronegativity of chlorine substantially increases the partial positive character of the carbonyl carbon [8] [9]. Studies demonstrate that 1,3-thiazole-4-carbonyl chloride undergoes facile hydrolysis in the presence of water, releasing hydrogen chloride and forming 1,3-thiazole-4-carboxylic acid [10] [11]. This hydrolytic sensitivity necessitates anhydrous conditions during synthetic manipulations and storage.

The stereoelectronic factors governing nucleophilic attack involve optimal geometric arrangements for orbital overlap between the nucleophile and the electrophilic carbonyl carbon [7] [5]. Computational studies on related acyl chloride systems indicate that the approach of nucleophiles occurs preferentially along the Bürgi-Dunitz trajectory, maximizing overlap between the nucleophile lone pair and the carbonyl π* orbital [7].

Mechanistic investigations reveal that the thiazole ring system exerts pronounced electronic effects on the carbonyl reactivity through resonance and inductive mechanisms [4] [12]. The σ+ values for different thiazole positions demonstrate significant variation: 0.93 for the 2-position, 0.505 for the 4-position, and -0.07 for the 5-position [12]. These values reflect the electronic distribution within the heterocycle and influence the overall reactivity profile of substituents at each position.

Photochemical and Thermal Decomposition Pathways

The photochemical degradation of thiazole-containing compounds, including 1,3-thiazole-4-carbonyl chloride, proceeds through complex mechanistic pathways involving multiple reactive intermediates [13] [14] [15]. Matrix-isolation infrared spectroscopy studies combined with density functional theory calculations have identified several primary photodegradation products formed upon ultraviolet irradiation [13].

Initial photolysis results in cleavage of the carbon-sulfur and carbon-nitrogen bonds within the thiazole ring, generating open-chain isocyano compounds such as syn-2-isocyanoethenethiol and 2-isocyanothiirane [13]. These primary photoproducts undergo secondary transformations through hydrogen atom migration, ultimately yielding 2-isocyanoethanethial with generation of carbon-sulfur double bonds [13].

The photoisomerization mechanisms for thiazole derivatives involve three potential pathways: internal cyclization-isomerization, ring contraction-ring expansion, and direct isomerization routes [15] . Computational studies utilizing complete active space self-consistent field methods have determined the structures of conical intersections that play crucial roles in these phototransposition processes [15].

Thermal decomposition of 1,3-thiazole-4-carbonyl chloride occurs through multiple pathways depending on temperature and atmospheric conditions [18]. Safety data sheets indicate that thermal decomposition generates carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides as primary gaseous products [18]. The decomposition temperature varies with heating rate and environmental conditions, but significant degradation typically begins above 200°C.

Studies on related thiazole compounds demonstrate that thermal stability extends up to 300-400°C for many derivatives [19]. The presence of the electron-withdrawing carbonyl chloride group in 1,3-thiazole-4-carbonyl chloride may lower this thermal threshold due to increased molecular strain and reactivity.

Photochemical studies of structurally related thiazole compounds reveal that degradation occurs via Diels-Alder cycloaddition with singlet oxygen, forming unstable endoperoxides that subsequently rearrange through Wasserman-type mechanisms [14] . This pathway represents a significant degradation route under aerobic photolytic conditions, particularly in polar solvents where singlet oxygen lifetime is extended [21].

XLogP3

1.8

Wikipedia

1,3-Thiazole-4-carbonyl chloride

Dates

Last modified: 08-15-2023

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